![molecular formula C12H17BO2 B1587430 4-Cyclohexylphenylboronic acid CAS No. 374538-04-2](/img/structure/B1587430.png)
4-Cyclohexylphenylboronic acid
Overview
Description
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of 4-Cyclohexylphenylboronic acid is C12H17BO2 . It has a molecular weight of 204.07300 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
This compound has a density of 1.09g/cm3 . It has a boiling point of 363.7ºC at 760mmHg . The melting point is approximately 220°C .Scientific Research Applications
Catalysis and Organic Synthesis
Rhodium-Catalyzed Asymmetric Additions : 4-Cyclohexylphenylboronic acid derivatives are used in catalytic reactions. For instance, the Rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acids to α,β-unsaturated carbonyl compounds is a significant reaction in organic synthesis. This process is enhanced at low temperatures, leading to high enantioselectivity, essential for producing chiral compounds (Korenaga, Ko, & Shimada, 2013).
Synthesis of Oxygenated Biphenyls : The compound is utilized in palladium-catalyzed regioselective synthesis processes. It aids in the one-pot formation of oxygenated biphenyl derivatives, a class of compounds with various applications, including in natural product synthesis (Chittimalla, Kuppusamy, & Akavaram, 2015).
Material Science and Nanotechnology
Nanoparticle Functionalization : Phenylboronic-acid-modified nanoparticles are explored for biological applications. For example, surface-functionalization with phenylboronic acid derivatives enhances the antiviral capabilities of nanoparticles, potentially opening new pathways in therapeutic applications (Khanal et al., 2013).
Boron-Nitrogen Heterocycle Formation : The formation of stable boron-nitrogen heterocycles in aqueous solutions has been achieved using derivatives of this compound. These heterocycles have potential applications in bioorthogonal coupling reactions, a technique used in chemical biology and drug discovery (Dilek, Lei, Mukherjee, & Bane, 2015).
Biochemical Applications
Glucose-Sensitive Systems : Boronic acids are researched for their role in glucose-sensitive systems, such as in the development of insulin delivery mechanisms. Their interaction with diols can lead to glucose-responsive polymeric systems for sustained drug release (Siddiqui, Billa, Roberts, & Osei, 2016).
Photodynamic Therapy : Phenylboronic acid-functionalized compounds have been used to create nanorods for in situ two-photon imaging and photodynamic therapy. These have shown potential in cancer diagnostics and therapeutics, as they can target specific molecular markers like sialic acids on cell surfaces (Li & Liu, 2021).
Mechanism of Action
Target of Action
The primary target of 4-Cyclohexylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have suitable bioavailability for its role in the Suzuki–Miyaura coupling reaction.
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds, depending on the specific reactants involved in the reaction.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction, and thus the action of this compound, can be carried out under a variety of environmental conditions. Certain boronic acids, including cyclobutylboronic acid, are known to decompose in air , indicating that the stability of this compound may be affected by exposure to air
Safety and Hazards
properties
IUPAC Name |
(4-cyclohexylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14-15H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVRFYNQWNYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404608 | |
Record name | 4-cyclohexylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374538-04-2 | |
Record name | 4-cyclohexylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclohexylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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